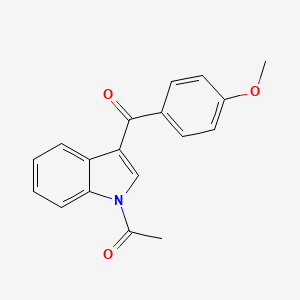

3-(p-Methoxybenzoyl)-N-acetylindole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus is a privileged structure in drug discovery, prized for its ability to serve as a versatile template for designing therapeutic agents. nih.govnih.govijpsr.com Its structural features allow it to mimic peptides and bind to a wide range of proteins and enzymes, leading to a multitude of pharmacological activities. researchgate.netchula.ac.th The indole ring system is present in numerous natural products, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, as well as in established drugs like the anti-inflammatory indomethacin (B1671933) and the antihypertensive agent reserpine. nih.gov

Researchers are continually drawn to the indole scaffold due to its proven success and the potential for discovering new chemical entities with enhanced efficacy. nih.govijpsr.com The diverse biological activities associated with indole derivatives span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.govnih.govresearchgate.net This broad utility solidifies the indole scaffold's reputation as a crucial building block in the development of novel therapeutics. nih.govjetir.org

Overview of 3-Substituted Indole Derivatives in Contemporary Research

Within the indole framework, the C3 position of the pyrrole (B145914) ring is a primary site for chemical modification. jetir.orgresearchgate.net This position is highly nucleophilic, making it particularly susceptible to electrophilic substitution reactions, which allows for the introduction of a wide variety of functional groups. jetir.orgnih.gov This functionalization at the C3 position is a key strategy for modulating the biological activity of indole compounds and developing new drug candidates. nih.gov

Contemporary research extensively investigates 3-substituted indole derivatives for their therapeutic potential. researchgate.netnih.gov The attachment of different moieties, such as acetyl groups or various aroyl groups, can lead to compounds with significant biological effects. thepharmajournal.comnih.gov For instance, the synthesis of various 3-acetylindole (B1664109) derivatives has been explored for their anti-inflammatory and antimicrobial activities. thepharmajournal.comthepharmajournal.comthepharmajournal.com The ability to create large libraries of these derivatives facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process. nih.govrsc.org

Specific Contextualization of 3-(p-Methoxybenzoyl)-N-acetylindole within Indole Chemistry

This compound is a specific derivative that exemplifies the chemical principles discussed. Its structure features the core indole scaffold, which is modified at two key positions:

N1-Position: An acetyl group (-COCH₃) is attached to the nitrogen atom of the indole ring. This N-acetylation can influence the compound's electronic properties and its ability to act as a hydrogen bond donor.

C3-Position: A p-methoxybenzoyl group, which is a benzoyl group substituted with a methoxy (B1213986) group (-OCH₃) at the para position, is attached to the C3 carbon. The introduction of this aroyl group is a common strategy in the synthesis of indole derivatives.

The synthesis of related 3-aroyl-N-acetylindoles can be achieved through methods like the Friedel-Crafts acylation of N-acetylindole. A general approach for similar compounds involves the acetylation of a precursor, such as 3-(4-methoxybenzoyl)indole, to yield the final N-acetylated product. lookchem.com

The table below summarizes some of the key chemical properties of this compound, derived from computational data.

| Property | Value |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Exact Mass | 293.11 g/mol |

| Molecular Weight | 293.33 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Data sourced from chemical databases and may be computationally generated. lookchem.com |

This compound fits within a class of molecules that are of interest in medicinal chemistry research due to the combination of the privileged indole scaffold and specific substitutions known to modulate biological activity. Research on analogous 3-acetylindole and 3-aroylindole derivatives has shown potential in areas like antimicrobial and anti-inflammatory studies, providing a rationale for the synthesis and further investigation of compounds like this compound. thepharmajournal.comthepharmajournal.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

98647-14-4 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

1-[3-(4-methoxybenzoyl)indol-1-yl]ethanone |

InChI |

InChI=1S/C18H15NO3/c1-12(20)19-11-16(15-5-3-4-6-17(15)19)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3 |

InChI Key |

HBPDJEKEBQJYGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 P Methoxybenzoyl N Acetylindole Analogues

Chemical Transformations of the 3-Acyl Indole (B1671886) Moiety

The 3-acyl group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of indole derivatives.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.combyjus.com In the context of 3-acyl indoles, the carbonyl group can participate in Claisen-type reactions. For instance, the reaction of a 3-acyl indole with an ester in the presence of a strong base can lead to the formation of a β-dicarbonyl derivative at the 3-position. The reaction is initiated by the deprotonation of the α-carbon of the ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 3-acyl indole. wikipedia.orgyoutube.comyoutube.com Subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-dicarbonyl product. youtube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous in mixed Claisen condensations to prevent unwanted side reactions. wikipedia.org

A related transformation, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. byjus.com This can be relevant for derivatizing the acetyl group of related 3-acetylindoles. nih.gov

Table 1: Examples of Claisen Condensation and Related Reactions

| Reactant 1 | Reactant 2 | Base | Product Type | Ref |

|---|---|---|---|---|

| 3-Acyl Indole | Ester | Sodium Alkoxide | β-Dicarbonyl Indole | masterorganicchemistry.com |

| 3-Acetylindole (B1664109) | Aromatic Aldehyde | Hydroxide | Chalcone Analogue | nih.gov |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine, to furnish a "Mannich base". nih.gov Indoles readily participate in Mannich reactions, typically at the electron-rich C3 position, to yield gramine (B1672134) derivatives. chemtube3d.com However, with the C3 position occupied by the p-methoxybenzoyl group in the title compound, the reactivity shifts.

While the classic Mannich reaction at C3 is blocked, the indole nitrogen, after deprotection of the acetyl group, or other positions on the indole ring could potentially participate in Mannich-type reactions under specific conditions. Furthermore, the acetyl group of related 3-acetylindoles can be a site for Mannich reactions. For instance, the aminomethylation of acetophenones using a primary amine can lead to both mono- and bis-Mannich bases. nih.gov The resulting Mannich bases are valuable synthetic intermediates that can undergo further transformations, such as elimination to form vinyl ketones or substitution with other nucleophiles. chemtube3d.comnih.gov

Table 2: Key Features of Mannich Reactions with Indole Derivatives

| Substrate | Position of Reaction | Key Product | Notes | Ref |

|---|---|---|---|---|

| Indole | C3 | Gramine | Classical Mannich reaction of indole. | chemtube3d.com |

| 3-Substituted Indole | N/A | No reaction at C3 | The C3 position is blocked. | chemtube3d.com |

Derivatization Strategies for Structural Modification

The structural framework of 3-(p-Methoxybenzoyl)-N-acetylindole offers multiple sites for derivatization to generate analogues with modified properties. Acylation is a common and effective derivatization strategy. nih.govosti.gov The N-acetyl group can be removed and replaced with other acyl groups to explore the impact of this substituent on activity. nih.gov The p-methoxybenzoyl moiety can also be modified. For example, demethylation of the methoxy (B1213986) group would yield a phenolic hydroxyl group, which could be a site for further functionalization.

Furthermore, C-H functionalization strategies have emerged as powerful tools for the direct modification of the indole core. nih.gov Palladium-catalyzed C-H arylation can introduce aryl groups at specific positions on the indole ring, such as C4 or C7. nih.govacs.org For instance, the C4-arylation of 3-formylindoles has been achieved using a Pd(OAc)₂ catalyst system. acs.org Borylation of the indole ring, followed by cross-coupling reactions, provides another versatile route to a wide range of substituted indoles. acs.org

Reactivity Profile of Methoxy-Activated Indoles

The presence of a methoxy group on the indole ring significantly enhances its reactivity towards electrophiles. chim.it The methoxy group is a strong electron-donating group, increasing the electron density of the indole ring system and making it more susceptible to electrophilic attack. The position of the methoxy group directs the regioselectivity of these reactions. thedelocalizedchemist.comnih.gov For example, a methoxy group at the 5- or 6-position strongly activates the ring towards electrophilic substitution.

Nucleophilic and Electrophilic Reactions at Indole Positions

The reactivity of the indole ring towards nucleophilic and electrophilic attack is highly dependent on the substituents present. The N-acetyl and 3-acyl groups in this compound are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. researchgate.net Electrophilic attack on the indole nucleus generally prefers the C3 position, but this is blocked in the title compound. chemtube3d.com Consequently, electrophilic substitution, if it occurs, would be directed to other positions, such as C2, C4, C6, or C7, though likely requiring harsher conditions.

Conversely, the electron-withdrawing nature of the substituents can render the indole ring susceptible to nucleophilic attack. Indoles bearing electron-withdrawing groups at the 2- or 3-position can undergo nucleophilic addition. researchgate.net For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with a variety of nucleophiles. nii.ac.jp This suggests that the C2 position of this compound could be a potential site for nucleophilic attack, especially under conditions that favor the formation of a stabilized intermediate. The N-acetyl group can be removed under basic conditions, and the resulting indolide anion can then react with electrophiles. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Acyl Indole |

| β-Keto Ester |

| β-Diketone |

| Lithium Diisopropylamide (LDA) |

| Chalcone |

| Mannich Base |

| Gramine |

| 3-Acetylindole |

| 3-Formylindole |

| Pd(OAc)₂ |

| 1-Methoxy-6-nitroindole-3-carbaldehyde |

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 3-(p-Methoxybenzoyl)-N-acetylindole is not the result of a single feature, but rather the synergistic interplay of its three core components: the p-methoxybenzoyl group, the N-acetyl moiety, and the indole (B1671886) scaffold. Alterations to any of these parts can significantly modulate the compound's efficacy.

Influence of the p-Methoxybenzoyl Group

The p-methoxybenzoyl group at the C3 position of the indole is a critical determinant of the molecule's biological activity. The methoxy (B1213986) group (-OCH3), being an electron-donating group, can influence the electronic properties of the entire benzoyl ring. In studies of related 3-aroylindoles, the substitution pattern on this phenyl ring, designated as the B ring, has been shown to be crucial for activities such as antitumor effects. For instance, research on the 3-aroylindole BPR0L075, which features a 3,4,5-trimethoxybenzoyl group, has demonstrated potent antimitotic and antitubulin activities. Structure-activity relationship studies on this class of compounds revealed that replacing the methoxy group with other electron-donating groups, like methyl or N,N-dimethylamino, can maintain or even enhance cytotoxic and antitubulin effects. nih.gov This suggests that the electron-donating nature of the substituent on the benzoyl ring is a key factor for biological efficacy.

Role of the N-Acetyl Moiety

In studies on related 3-aroylindoles, modifications at the N1 position have been explored to improve potency and solubility. nih.gov The introduction of various functionalities, including amide and carbamate (B1207046) groups, at the N1 position of an active 3-aroylindole scaffold yielded analogues with potent antiproliferative activities. nih.gov Specifically, introducing hydroxamic acid-containing moieties at the N1 position of a tubulin inhibitor led to a new series of compounds that displayed inhibitory activity against both tubulin and histone deacetylase (HDAC). nih.gov This demonstrates that the N1 substituent can be engineered to introduce new functionalities and even create hybrid drugs with dual mechanisms of action.

In other heterocyclic systems, the introduction of an N-acetyl group has been shown to significantly enhance antimicrobial activity. A comparison of 1,3,4-oxadiazoles with their N-acetyl-1,3,4-oxadiazoline counterparts revealed that the acetylated compounds had markedly greater antimicrobial efficacy. nih.gov This enhancement is thought to be related to the presence of the -N=C-O group, which may influence the transcription of genes involved in processes like biofilm formation. nih.gov Although in a different molecular context, these findings underscore the potential of the N-acetyl group to be a critical contributor to the biological profile of this compound.

Effects of Indole Ring Substitutions

The indole nucleus itself is a privileged scaffold in medicinal chemistry, and its substitution pattern can dramatically influence biological activity. nih.govchemijournal.com The indole ring is present in numerous natural products and synthetic compounds with a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. nih.govthepharmajournal.com

The position of substituents on the indole ring is a key determinant of efficacy. For example, in a series of indole-modified natural products, the position of a methoxy group on the indole's benzene (B151609) ring had a significant impact on anti-cancer activity. It was observed that 6-methoxy-substituted compounds were generally more active than 5-methoxy-substituted compounds, and both were more potent than unsubstituted analogues. nih.gov However, in other cases, substitution at the C-5 position has been shown to be more advantageous for cytotoxicity. nih.gov

Computational Approaches to SAR Elucidation

To gain a deeper, more predictive understanding of the structure-activity relationships of this compound, computational chemistry methods are invaluable. Techniques like molecular docking and Density Functional Theory (DFT) provide insights into the molecule's behavior at the atomic level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering a model of the ligand-receptor complex. jocpr.com This method is instrumental in understanding the binding mode and intermolecular interactions that govern biological activity. For indole derivatives, molecular docking has been widely used to elucidate their mechanism of action against various targets.

For instance, docking studies on novel indole-triazole conjugates targeting the DNA Gyrase enzyme revealed that the compounds fit well into the binding pocket and interacted with key amino acid residues. nih.gov Similarly, docking of 3-acetylindole (B1664109) derivatives into the active sites of bacterial enzymes has helped to explain their antimicrobial activity by showing favorable binding energies and interactions with essential amino acids, mimicking the binding of known inhibitors. nih.gov In another study, docking of N-aryl(indol-3-yl)glyoxamides into the active site of their target helped to rationalize their cytotoxic effects. researchgate.net

Interactive Data Table: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| 3-Hydrazinecarbothioamide-N-benzylindol | DNA Gyrase B | Hydrogen bonding with key amino acids, good binding energy. | nih.gov |

| Indole-triazole conjugates | DNA Gyrase | Favorable fit in binding pocket, interaction with crucial amino acid residues. | nih.gov |

| N-Aryl(indol-3-yl)glyoxamides | Not Specified | Rationalized cytotoxic effects based on binding mode. | researchgate.net |

| 3-Acetylindole derivatives | Bacterial Enzymes | Good binding energy, interaction with essential amino acids. | nih.gov |

| Isoxazole derivatives from chalcone | Not Specified | Moderate to extremely active based on docking scores. | researchgate.net |

Density Functional Theory (DFT) Calculations in Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of molecular properties, including electronic distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity and its interactions with biological targets. researchgate.net

For indole derivatives, DFT studies have provided significant mechanistic insights. For example, DFT calculations have been used to study the electronic properties and reactivity of various indole-3-carboxylate (B1236618) and indazole-3-carboxylate derivatives. nih.gov Such studies can determine a molecule's propensity to act as an electron donor or acceptor, which is fundamental to its chemical behavior. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. acs.org

The molecular electrostatic potential (MEP) map, which can be generated through DFT, is particularly useful. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are valuable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are central to a drug's mechanism of action. researchgate.net For this compound, DFT calculations could precisely map the electronic influence of the p-methoxy and N-acetyl groups, providing a theoretical foundation for the observed SAR and guiding further chemical modifications.

Interactive Data Table: Properties Investigated by DFT in Heterocyclic Compounds

| Investigated Property | Insight Provided | Relevance to Drug Design | Reference |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Predicts the molecule's kinetic stability and potential for chemical reactions. | acs.org |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies sites for hydrogen bonding and other non-covalent interactions with the target. | researchgate.net |

| Global Reactivity Indices | Electrophilicity/Nucleophilicity | Helps to understand the molecule's reaction mechanisms and potential for covalent bond formation. | nih.gov |

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles | Provides the most stable 3D structure for use in docking studies and comparison with experimental data. | mdpi.com |

Fragment-Based Drug Design and Scaffold Hopping Strategies

Fragment-based drug discovery (FBDD) is a powerful approach that begins with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. The this compound structure can be conceptually deconstructed into key fragments: the N-acetylindole core and the p-methoxybenzoyl moiety.

In a hypothetical FBDD campaign, the N-acetylindole or a simpler indole fragment could be identified as a binder to a target's active site. Subsequent screening of benzoyl fragments would then seek to identify moieties that occupy an adjacent pocket. The p-methoxybenzoyl group itself is a common fragment in medicinal chemistry, with the methoxy group often providing a key hydrogen bond acceptor or influencing electronic properties for improved binding or metabolic stability.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular scaffold of a known active compound with a different, often isosteric, scaffold. This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, or finding novel interactions with the target.

Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned:

Replacement of the Indole Core: The indole nucleus could be replaced by other bicyclic heteroaromatics such as indazole, benzimidazole, or azaindole. For instance, studies on related indole-2-carboxylic acids have shown that hopping to an indazole scaffold can transform a selective inhibitor of one protein (MCL-1) into a dual inhibitor of related proteins (MCL-1/BCL-2), demonstrating the power of this approach to modulate selectivity. researchgate.netnih.gov

Modification of the Benzoyl Linker: The ketone linker could be replaced with other functional groups to alter the geometry and electronic nature of the connection between the indole and phenyl rings.

The following table illustrates potential scaffold hops from the this compound core:

| Original Scaffold | Hopped Scaffold | Rationale |

| Indole | Indazole | Alters hydrogen bonding pattern and vector projections of substituents, potentially improving affinity or selectivity. |

| Indole | Benzimidazole | Introduces an additional nitrogen atom, offering new hydrogen bonding opportunities and altering basicity. |

| Indole | 7-Azaindole | Modifies the electronic distribution and potential for hydrogen bonding within the bicyclic system. nih.gov |

| Benzoyl (ketone linker) | Benzylic ether/amine | Increases conformational flexibility, which could allow for better adaptation to the binding site. |

These strategies aim to retain the key pharmacophoric features of the original molecule while exploring new chemical space.

Rational Design of High-Affinity Ligands

The rational design of high-affinity ligands based on the this compound scaffold relies on a detailed understanding of its SAR. For the broader class of 3-aroylindoles, specific structural modifications have been shown to significantly impact biological activity. lookchem.comchim.it

Modifications of the Benzoyl Moiety: The p-methoxybenzoyl group is a critical component for target recognition. The position and nature of the substituent on the phenyl ring are paramount for binding affinity and selectivity.

The Methoxy Group: The para-methoxy group is an electron-donating group that can influence the charge distribution of the phenyl ring and participate in hydrogen bonding. Its replacement with other electron-donating or electron-withdrawing groups, or with groups of varying sizes, can probe the requirements of the target's binding pocket.

The following table summarizes key SAR findings for related 3-aroylindoles which can be extrapolated to guide the rational design of this compound derivatives:

| Position of Modification | Type of Modification | Observed Effect on Activity (in related 3-aroylindoles) |

| N1-Indole | Introduction of amides and carbamates | Resulted in potent antiproliferative activities. lookchem.com |

| 3-Carbonyl Linker | Replacement with sulfide (B99878) or oxygen | Maintained or improved cytotoxic potency, indicating the carbonyl is important but not essential. lookchem.com |

| Benzoyl Ring (B-ring) | Replacement of methoxy with other electron-donating groups | Retained strong cytotoxic and antitubulin activities. lookchem.com |

By systematically applying these design principles, medicinal chemists can develop novel analogues of this compound with enhanced affinity, selectivity, and improved drug-like properties for a variety of therapeutic targets.

Preclinical Pharmacological Investigations and Mechanistic Studies

In Vitro Pharmacological Characterization

Target Deconvolution Methodologies

No specific studies detailing the use of target deconvolution methodologies to identify the biological targets of 3-(p-Methoxybenzoyl)-N-acetylindole were found. General approaches to target identification include affinity chromatography, activity-based protein profiling, and computational methods. drughunter.com

Enzyme Inhibition Assays

There is no publicly available data from enzyme inhibition assays for this compound. Such assays are critical for determining if a compound can selectively inhibit a particular enzyme, a common mechanism of action for many drugs.

Cellular Assays for Functional Response

Specific data from cellular assays to characterize the functional response to this compound are not available. These assays are essential for understanding how a compound affects cellular processes and pathways.

In Vivo Experimental Models (Excluding Clinical Human Trials)

Preclinical Model Systems for Efficacy Evaluation

No published studies were identified that evaluated the efficacy of this compound in preclinical animal models for any disease.

Investigation of Pharmacokinetic Parameters in Animal Models (e.g., Oral Bioavailability, Distribution)

There is no available information on the pharmacokinetic properties of this compound in animal models. These studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted by a living organism.

Mechanistic Elucidation of Biological Actions

Investigation of Molecular Pathways and Cellular Targets

The primary cellular target for indole-based compounds, including those structurally related to this compound, is the microtubule network. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov Small molecules that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov

Arylthioindole (ATI) derivatives, a class of compounds related to N-acetylindoles, are recognized as potent inhibitors of tubulin polymerization. nih.gov They exert their effect by binding to tubulin, the protein subunit of microtubules, which leads to the disruption of microtubule dynamics. nih.govnih.gov This interference typically results in the arrest of the cell cycle during the G2/M phase, preventing mitotic progression and ultimately inducing apoptosis (programmed cell death). nih.gov

Studies on similar indole (B1671886) derivatives demonstrated potent inhibition of tubulin polymerization and cancer cell growth, leading to cell cycle arrest and subsequent cell death. nih.gov

Ligand Binding Conformation Analysis

The precise location of interaction for many indole-based microtubule inhibitors is the colchicine (B1669291) binding site on the β-subunit of the tubulin heterodimer. nih.govnih.gov This site is a well-established target for antimitotic agents. nih.gov The binding of a ligand to this site interferes with the conformational changes tubulin must undergo to polymerize into a straight microtubule filament. nih.gov

X-ray crystallography studies of analogous compounds bound to tubulin provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov The binding is characterized by a series of hydrophobic interactions and hydrogen bonds with specific amino acid residues within the colchicine pocket. nih.govnih.gov The methoxybenzoyl group of this compound is analogous to the A-ring of colchicine, which is known to anchor the molecule within the binding site through interactions with residues like Cys-241. nih.govnih.gov

Analysis of related inhibitor-tubulin complexes reveals that the methoxy (B1213986) group can mimic the interactions of colchicine's trimethoxyphenyl ring, forming connections with residues such as βLys353. nih.gov The indole ring and its substituents fit into a hydrophobic pocket formed by amino acid side chains. nih.gov

The table below summarizes key amino acid residues in the colchicine binding site that have been identified as interacting with structurally similar indole-based tubulin inhibitors, providing a model for the potential binding conformation of this compound.

Table 1: Potential Interacting Residues for Indole-Based Inhibitors at the Tubulin Colchicine Site

| Tubulin Subunit | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| α-Tubulin | Val181 | Hydrogen Bond / Hydrophobic Pocket | nih.gov |

| α-Tubulin | Thr179 | Water-bridged Hydrogen Bond | nih.gov |

| β-Tubulin | Cys241 | Hydrophobic Interaction | nih.gov |

| β-Tubulin | Asn258 | Hydrophobic Pocket / Hydrogen Bond | nih.govnih.gov |

| β-Tubulin | Met259 | Hydrophobic Pocket | nih.gov |

The orientation of the inhibitor within this pocket is critical for its activity. The N-acetylindole portion would likely be positioned near residues such as αVal181, while the p-methoxybenzoyl group extends deeper into the site, engaging with key hydrophobic and polar contacts that prevent the tubulin dimer from adopting the straight conformation necessary for microtubule assembly. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylated-α-tubulin |

| BCl-2 |

| Colchicine |

| Paclitaxel (PTX) |

| Poly (ADP-ribose) polymerase (PARP) |

Advanced Research Methodologies and Future Directions

Integration of Chemoinformatics and Bioinformatics in Indole (B1671886) Research

The confluence of chemistry, computer science, and information science, known as chemoinformatics and bioinformatics, has become indispensable in modern drug discovery. numberanalytics.comnih.gov These computational disciplines are pivotal in navigating the vast chemical space of indole derivatives to identify and optimize new therapeutic agents.

In the context of indole research, chemoinformatics applies computational tools to manage, analyze, and model chemical and biological data. numberanalytics.com For a compound like 3-(p-Methoxybenzoyl)-N-acetylindole, these tools can predict a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, without initial synthesis. yyu.edu.trnih.gov This in silico approach allows researchers to prioritize candidates and refine molecular structures for improved drug-like qualities. For instance, online tools and databases provide immediate access to pharmacokinetic and toxicity predictions. yyu.edu.tr

Bioinformatics complements this by identifying and validating biological targets. nih.gov By analyzing genomic and proteomic data, bioinformatics can reveal the molecular pathways and protein targets with which indole derivatives might interact. numberanalytics.com Techniques like inverse docking, where a molecule is computationally screened against a library of protein structures, can help identify potential biological targets and explain off-target effects. ethernet.edu.et This integration of computational approaches accelerates the research cycle, from initial hit discovery to lead optimization, by creating a feedback loop between virtual screening, chemical synthesis, and biological testing. nih.gov

Table 1: Application of Chemoinformatics/Bioinformatics in Indole Research

| Research Area | Application | Example Tools/Methods | Relevance to this compound |

| Lead Discovery | Virtual screening of compound libraries against biological targets. | Docking simulations, Pharmacophore modeling | Screening against targets like kinases or tubulin to predict binding affinity. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | SwissADME, Osiris/Molinspiration | Predicting properties like oral bioavailability and potential toxicity. yyu.edu.tr |

| Target Identification | Identifying potential protein targets for a given compound. | Inverse Docking, Pathway Analysis | Uncovering novel mechanisms of action or off-target interactions. ethernet.edu.et |

| SAR Analysis | Understanding structure-activity relationships to guide optimization. | QSAR (Quantitative Structure-Activity Relationship) modeling | Correlating structural modifications with changes in biological activity. |

High-Throughput Screening and Phenotypic Drug Discovery Platforms

High-Throughput Screening (HTS) and Phenotypic Drug Discovery (PDD) are powerful, complementary strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov

HTS automates the testing of hundreds of thousands of compounds against a specific biological target, such as an enzyme or receptor. rug.nlyoutube.com For indole derivatives, HTS assays can be designed to find inhibitors of specific targets known to be involved in disease, like dihydrofolate reductase (DHFR) in cancer. nih.gov The indole scaffold's versatility allows for the creation of large, diverse libraries of related compounds, which serve as the starting point for HTS campaigns. nih.gov The development of stable, reliable probes, sometimes indole-based themselves, is crucial for the success of HTS. nih.gov For example, 3-acetylindole (B1664109) has been identified as a stable probe for screening drug binding to human serum albumin. nih.gov

In contrast, Phenotypic Drug Discovery (PDD) involves screening compounds in complex biological systems, such as cells or whole organisms, to identify agents that produce a desired change in phenotype (e.g., stopping cancer cell proliferation) without a priori knowledge of the specific molecular target. nih.govyoutube.com This approach is particularly valuable for diseases with poorly understood mechanisms, as it can uncover novel biology and first-in-class medicines. nih.govyoutube.com A compound identified in a phenotypic screen, known as a "hit," then undergoes a process of target deconvolution to determine its mechanism of action. youtube.com Given the broad spectrum of biological activities associated with indoles, PDD is a highly effective strategy for discovering new therapeutic applications for this class of compounds. researchgate.netunife.it

Table 2: Comparison of Target-Based vs. Phenotypic Screening

| Feature | Target-Based Screening (HTS) | Phenotypic Drug Discovery (PDD) |

| Starting Point | A known, validated biological target. youtube.com | An observable, disease-relevant phenotype. youtube.com |

| Primary Assay | Biochemical or simple cell-based assays measuring target modulation. youtube.com | Complex cell-based or organismal assays measuring a phenotypic change. nih.gov |

| Key Challenge | Linking target modulation to a therapeutic effect in a complex system. | Identifying the specific molecular target(s) of the hit compound (target deconvolution). youtube.com |

| Potential Outcome | Potent and selective modulators of a single target. | First-in-class drugs with potentially novel mechanisms of action. nih.gov |

Innovative Synthetic Strategies for Complex Indole Derivatives

The biological activity of indole derivatives is highly dependent on their substitution patterns. Consequently, the development of innovative and efficient synthetic methods to create structurally diverse and complex indoles is a major focus of modern organic chemistry. nih.govresearchgate.net These strategies move beyond traditional named reactions like the Fischer or Leimgruber-Batcho syntheses. researchgate.netmdpi.com

One such approach is Divergent-Oriented Synthesis (DOS) , which aims to generate a library of structurally diverse molecules from a common starting material through various reaction pathways. nih.gov This allows for a broad exploration of chemical space. A complementary strategy is the Complexity-to-Diversity (Ctd) approach, which begins with a complex, readily available natural product, like the indole alkaloid yohimbine, and uses ring-distortion reactions to rapidly generate new, complex scaffolds. nih.govresearchgate.net

Recent advances also include the use of novel catalytic systems. For example, visible-light photocatalysis using gold nanoclusters has been employed for the Fukuyama indole synthesis, offering a sustainable and efficient method for creating 2,3-disubstituted indoles. acs.org Furthermore, automated synthesis technologies using acoustic dispensing can produce thousands of indole derivatives on a nanoscale, accelerating the generation of libraries for screening while minimizing waste. rug.nl For a molecule like this compound, these advanced methods could be adapted to create a wide range of analogues by varying the substituents on both the indole core and the benzoyl moiety, facilitating detailed structure-activity relationship (SAR) studies. researchgate.net

Development of Novel Pharmacological Probes and Lead Compounds

The indole scaffold is a privileged structure not only for therapeutic agents but also for the development of pharmacological probes—molecules designed to study biological processes and targets. mdpi.comnih.govrsc.org These probes are essential tools for target validation and understanding disease mechanisms. For instance, indole derivatives have been functionalized with fluorescent groups like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) to create probes that can visualize the location of specific proteins, such as the translocator protein (TSPO), within cells. mdpi.comrsc.org

The indole core serves as an excellent starting point for generating lead compounds in drug discovery. nih.gov Its structure can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a chosen target. mdpi.com Research has shown that specific substitution patterns on the indole ring can lead to potent and selective inhibitors of important enzymes. For example, studies on indole-based inhibitors of sphingosine (B13886) kinase 2 (SphK2), an enzyme implicated in cancer and inflammation, revealed that 1,5-disubstitution on the indole ring was optimal for potent inhibition. nih.gov This highlights how systematic exploration of the indole scaffold can transform a preliminary hit into a promising lead compound. The structural features of this compound—an N-acetyl group and a C3-benzoyl group—are common motifs in bioactive molecules, suggesting its potential as a scaffold for developing new probes or lead compounds targeting a variety of proteins. researchgate.net

Emerging Trends in Indole-Based Therapeutics

The therapeutic potential of indole derivatives continues to expand into new and exciting areas of medicine. nih.gov While indole-based drugs have long been used as anti-inflammatory agents and in oncology, current research is uncovering their promise for a much broader range of diseases. nih.govnih.govopenmedicinalchemistryjournal.com

Key emerging trends include:

Neurodegenerative Diseases: The indole structure is being explored for its potential in treating conditions like Alzheimer's and Parkinson's disease, with compounds designed to target multiple pathological factors simultaneously. nih.gov

Anticancer Therapies: Beyond traditional tubulin inhibitors like vinca (B1221190) alkaloids, new indole derivatives are being developed to target other critical cancer pathways, including protein kinases, histone deacetylases (HDACs), and DNA topoisomerases. mdpi.comnih.govnih.gov The structural versatility of indoles allows for the design of compounds that can overcome drug resistance. nih.gov

Antiviral Agents: The indole scaffold is a key component in a number of antiviral drugs and clinical candidates. nih.govnih.gov Research is focused on developing new derivatives that can combat drug-resistant viral strains, such as HIV, by targeting different stages of the viral life cycle. nih.govnih.gov

Metabolic Diseases: There is growing interest in indole derivatives for the treatment of diabetes and related metabolic disorders. nih.gov

The future of indole-based therapeutics lies in the rational design of multifunctional molecules and the application of systems biology to understand their effects on complex disease networks. The continued exploration of compounds like this compound within these advanced research frameworks will undoubtedly unveil new therapeutic opportunities.

Q & A

Basic: What established synthetic routes are available for 3-(p-Methoxybenzoyl)-N-acetylindole, and how do reaction conditions influence yield?

Answer:

Two primary methods are reported:

- Aqueous Ring-Closing Metathesis (RCM): Using N-vinylanilide derivatives with Biot-Ru catalysts in PBS buffer (pH 6) yields up to 72% N-acetylindole. Adding a second metathesis substrate (e.g., substrates 9a and 10) improves yields synergistically, possibly due to enhanced catalyst activation .

- Pd-Catalyzed Cross-Coupling: Palladium catalysts (e.g., Pd(TFA)₂) with cesium pivalate and benzene (~30 equivalents) enable indole-benzene coupling. Yields depend on oxidant equivalents, Pd loading (mol%), and heating methods (microwave vs. conventional) .

Key Variables: Catalyst type (Biot-Ru·Sav variants vs. Pd), solvent composition (organic cosolvents ≤5% v/v), and substrate ratios.

Basic: How is regioselective functionalization achieved at the C2 or C3 positions of N-acetylindole derivatives?

Answer:

- C2 Selectivity: Use BF₃·OEt₂ in fluoroalcohol solvents (e.g., (CF₃)₂CHOH) to generate indolium intermediates, enabling nucleophilic addition at C2. For example, electron-rich aromatics couple selectively at C2 via radical-cation mechanisms .

- C3 Reactivity: The N-acetyl group directs substitution to C3 under standard conditions (e.g., Reimer-Tiemann reaction yields indole-3-aldehyde). However, steric/electronic effects from substituents (e.g., methoxybenzoyl) may alter regioselectivity .

Methodological Note: Monitor reaction progress via NMR to confirm regiochemistry.

Advanced: How can contradictory yield data in aqueous RCM reactions involving N-acetylindole precursors be resolved?

Answer:

In RCM with N-vinylanilides, yields increased unexpectedly from 38% to 71% when a second substrate (e.g., 10) was added to reactions with Biot-Ru·Sav variants. Potential explanations:

- Substrate Synergy: The second substrate may stabilize the catalyst or alter transition-state energetics.

- Solvent Effects: PBS buffer (pH 6) with minimal cosolvents (2–5% v/v) optimizes metathesis efficiency, while higher organic content degrades performance .

Experimental Design: Conduct kinetic studies with varying substrate ratios and catalyst concentrations to isolate synergistic effects.

Advanced: What are the limitations of N-acetylindole in transition-metal-catalyzed reactions?

Answer:

- Electron-Withdrawing Effects: The N-acetyl group deactivates the indole core, hindering reactions requiring nucleophilic intermediates. For example, Bi(III)-catalyzed selenation with diaryl diselenides fails for N-acetylindole due to reduced electron density at C3 .

- Competing Rearrangements: Under acidic conditions, N-acetylindole may rearrange to 3-acetylindole, complicating product isolation .

Mitigation Strategy: Use electron-donating substituents (e.g., methoxybenzoyl) to counteract deactivation or employ directing groups for selective functionalization.

Advanced: What mechanisms explain the electrochemical annulation of N-acetylindole with phenol derivatives?

Answer:

In electrooxidative [3+2] annulation:

Anodic Oxidation: Generates phenol oxygen radicals (I) from p-methoxyphenol, which isomerize to carbon radicals (II).

Cation Radical Formation: N-acetylindole is oxidized to a cation radical intermediate (III).

Cross-Coupling: Radical II couples with III, followed by cyclization and deprotonation to form benzofuroindoline derivatives.

Key Conditions: HFIP solvent enables proton-coupled electron transfer (PCET) at Pt electrodes, avoiding external oxidants .

Methodological: How should researchers validate the purity and structure of this compound derivatives?

Answer:

- Spectroscopic Analysis: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., C2 vs. C3 substitution) and detect acetyl/methoxybenzoyl groups.

- Chromatography: HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- Reference Standards: Cross-check spectral data (e.g., IR, melting points) against databases like NIST Chemistry WebBook .

Note: For crystallographic validation, grow single crystals in aprotic solvents (e.g., DCM/hexane) and perform X-ray diffraction.

Advanced: How does the N-acetyl group influence indole reactivity compared to unsubstituted indoles?

Answer:

- Electronic Effects: The acetyl group withdraws electron density, reducing nucleophilicity at C3 but enabling electrophilic substitution at C2 via indolium intermediates .

- Steric Hindrance: Bulky N-acetyl groups may block access to the indole core in sterically demanding reactions (e.g., Bi-catalyzed selenation) .

Comparative Studies: Use Hammett plots or DFT calculations to quantify electronic effects of N-substituents.

Methodological: What experimental designs are recommended to optimize catalytic systems for N-acetylindole derivatives?

Answer:

- DoE (Design of Experiments): Vary catalyst loading (5–10 mol%), solvent polarity (e.g., PBS vs. DMF), and substrate ratios to identify optimal conditions .

- Kinetic Profiling: Use in situ monitoring (e.g., ReactIR) to track intermediate formation and catalyst turnover.

- Control Experiments: Compare free catalysts (e.g., Biot-Ru) with enzyme-immobilized variants (e.g., Biot-Ru·Sav) to assess biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.